Cas no 876699-92-2 (1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine)

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
- STL028390
- (4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
- [4-(pyridin-2-yl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
- 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
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- Inchi: 1S/C18H21N3OS/c22-18(16-13-14-5-1-2-6-15(14)23-16)21-11-9-20(10-12-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12H2
- InChI Key: BKLVCIRMZMVXDC-UHFFFAOYSA-N
- SMILES: S1C(=CC2=C1CCCC2)C(N1CCN(C2C=CC=CN=2)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 425
- XLogP3: 3.5
- Topological Polar Surface Area: 64.7
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-0202-3mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-5mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-20mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-5μmol |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-10μmol |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-50mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6609-0202-25mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-1mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6609-0202-10mg |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6609-0202-2μmol |
1-(pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine |
876699-92-2 | 2μmol |
$85.5 | 2023-09-07 |
1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
Introduction to 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (CAS No. 876699-92-2)
The compound 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine, identified by its CAS number 876699-92-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a piperazine core conjugated with a pyridine and a tetrahydrobenzothiophene moiety, has garnered attention due to its structural complexity and potential biological activity. The piperazine scaffold is well-known for its role in drug design, particularly in the development of central nervous system (CNS) therapeutics, while the fused heterocyclic system introduces unique electronic and steric properties that may influence its interactions with biological targets.
In recent years, there has been a growing interest in designing molecules that combine multiple pharmacophoric elements to enhance potency and selectivity. The structure of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine exemplifies this trend, as it integrates both pyridine and tetrahydrobenzothiophene moieties into a single scaffold. These heterocycles are known for their ability to modulate various biological pathways, making them valuable in the search for novel therapeutic agents.
The pyridine moiety is particularly noteworthy for its role as a bioisostere of pyrimidine and purine bases found in nucleic acids. This feature can facilitate interactions with biomolecules such as enzymes and receptors, thereby enhancing binding affinity. Additionally, the tetrahydrobenzothiophene ring system contributes to the molecule's overall solubility and bioavailability, which are critical factors in drug development. The presence of both these aromatic systems suggests that this compound may exhibit multiple modes of action, potentially increasing its therapeutic utility.
Recent studies have highlighted the importance of piperazine derivatives in the treatment of neurological disorders. Piperazines are known to interact with a variety of neurotransmitter receptors, including serotonin receptors (5-HT), dopamine receptors (D2), and histamine receptors (H1). The structural features of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine suggest that it may possess similar interactions. For instance, the pyridine ring could engage in hydrogen bonding with polar residues in receptor binding pockets, while the tetrahydrobenzothiophene moiety might contribute to hydrophobic interactions.
One of the most exciting aspects of this compound is its potential application in the treatment of CNS disorders. Current research indicates that modulating neurotransmitter systems is crucial for managing conditions such as depression, anxiety, and schizophrenia. The dual pharmacophoric nature of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine makes it an attractive candidate for further investigation. By combining the properties of pyridine and tetrahydrobenzothiophene, this molecule may offer a balanced profile of efficacy and tolerability.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between pyridine derivatives and tetrahydrobenzothiophene carboxylic acid esters under controlled conditions. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems like this one, making it feasible to explore its pharmacological properties.
In vitro studies have begun to uncover the potential biological activity of 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to CNS disorders. For example, preliminary data indicate that this compound might interact with monoamine oxidase (MAO) enzymes or serotonin reuptake transporters (SERTs). These interactions could lead to therapeutic benefits similar to those observed with existing medications used for treating depression and anxiety.
Furthermore, the structural flexibility provided by the piperazine ring allows for further derivatization to fine-tune pharmacological properties. By introducing substituents at various positions on the piperazine core or modifying the pyridine or tetrahydrobenzothiophene moieties, researchers can explore new chemical space and potentially identify analogs with improved efficacy or reduced side effects.
The development of novel drug candidates is often hampered by issues related to pharmacokinetics and drug metabolism. However, 1-(Pyridin-2-yl)-4-(4 5 6 7-tetrahydro 1 benzothiophene 2 carbonyl)piperazine has shown promise in preliminary pharmacokinetic studies due to its favorable solubility profile and stability under physiological conditions. These characteristics are essential for ensuring that the compound reaches its target site in sufficient concentrations to exert therapeutic effects.
Future research will focus on elucidating the detailed mechanism of action of this compound through both computational modeling and experimental validation. By understanding how it interacts with biological targets at a molecular level, researchers can better predict its clinical potential and optimize its design for maximum therapeutic benefit.
The integration of computational chemistry techniques has revolutionized drug discovery by enabling virtual screening and molecular docking studies at an unprecedented scale。 These methods allow researchers to predict how different compounds might bind to biological targets, saving time and resources compared to traditional high-throughput screening approaches。 For instance, molecular docking simulations have been used to explore how 1-(Pyridin 2 yl) 4 (4 5 6 7 tetrahydro 1 benzothiophene 2 carbonyl)piperazine interacts with various receptors, providing valuable insights into its potential biological activity。
In conclusion, 1-(Pyridin 2 yl) 4 (4 5 6 7 tetrahydro 1 benzothiophene 2 carbonyl)piperazine (CAS No。87669992) represents a promising candidate for further development in pharmaceutical chemistry。 Its unique structure, combining key pharmacophoric elements such as pyridine and tetrahydrobenzothiophene, suggests potential applications in treating CNS disorders。 Ongoing research aims to fully characterize its biological activity, optimize its pharmacokinetic properties, and explore new synthetic routes for efficient production。 As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies across multiple disease areas。
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